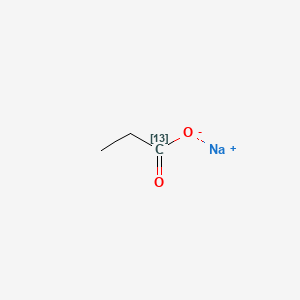
Sodium propionate-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium propanoate, also known as sodium propionate, is the sodium salt of propionic acid. It has the chemical formula Na(C₂H₅COO). This white crystalline solid is deliquescent in moist air and is commonly used as a food preservative due to its ability to inhibit mold growth .
Preparation Methods
Sodium propanoate is typically produced by the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction conditions involve mixing propionic acid with either sodium carbonate or sodium hydroxide in an aqueous solution, followed by crystallization to obtain the sodium propanoate . Industrial production methods are similar, often involving large-scale reactors and continuous processing to ensure high yield and purity.
Chemical Reactions Analysis
Sodium propanoate undergoes various chemical reactions, including:
Oxidation: Sodium propanoate can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form propionic acid.
Substitution: Sodium propanoate can participate in substitution reactions where the sodium ion is replaced by another cation. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas.
Scientific Research Applications
Sodium propanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Sodium propanoate is used in cell culture media to study the effects of short-chain fatty acids on cellular processes.
Industry: Sodium propanoate is used as a preservative in food products, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium propanoate involves its ability to inhibit the growth of mold and bacteria by disrupting their metabolic processes. It has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in inflammation and immune responses . Sodium propanoate also enhances the production of antioxidant enzymes such as manganese superoxide dismutase and heme oxygenase-1, contributing to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Sodium propanoate is similar to other short-chain fatty acid salts such as calcium propanoate and potassium propanoate. it is unique in its specific applications and effectiveness as a preservative. Other similar compounds include:
Calcium propanoate: Used as a food preservative, particularly in bakery products.
Potassium propanoate: Also used as a food preservative with similar properties to sodium propanoate.
Sodium propanoate stands out due to its high solubility in water and its effectiveness in inhibiting mold growth in various environments.
Properties
CAS No. |
62601-06-3 |
|---|---|
Molecular Formula |
C3H6NaO2+ |
Molecular Weight |
98.06 g/mol |
IUPAC Name |
sodium;(113C)propanoic acid |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/i3+1; |
InChI Key |
JXKPEJDQGNYQSM-FJUFCODESA-N |
SMILES |
CCC(=O)[O-].[Na+] |
Isomeric SMILES |
CC[13C](=O)O.[Na+] |
Canonical SMILES |
CCC(=O)O.[Na+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















